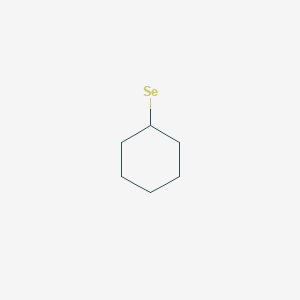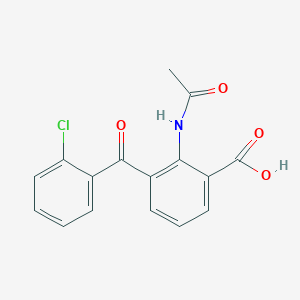![molecular formula C36H70O2S2Se B14308805 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane CAS No. 112919-17-2](/img/structure/B14308805.png)
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is an organosulfur compound that features both sulfur and selenium atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane typically involves the reaction of octadecanoyl chloride with a thiol and selenol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its thiol and selenol precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Thiols and selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur and organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[(Octadecanoylsulfanyl)thio]sulfanyl}-1-oxooctadecane: Similar structure but contains sulfur instead of selenium.
1-{[(Octadecanoylsulfanyl)selanyl]selanyl}-1-oxooctadecane: Contains additional selenium atoms.
Uniqueness
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is unique due to the presence of both sulfur and selenium atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
112919-17-2 |
|---|---|
Formule moléculaire |
C36H70O2S2Se |
Poids moléculaire |
678.0 g/mol |
Nom IUPAC |
S-octadecanoylsulfanylselanyl octadecanethioate |
InChI |
InChI=1S/C36H70O2S2Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clé InChI |
HKDXXIAVEPWGNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)S[Se]SC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


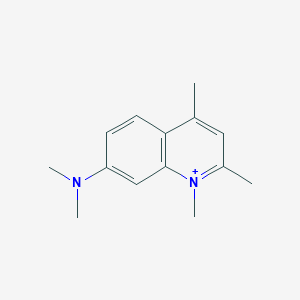
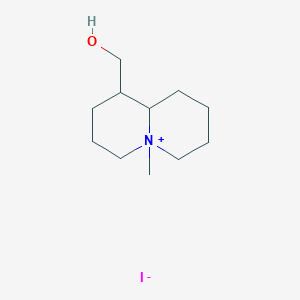
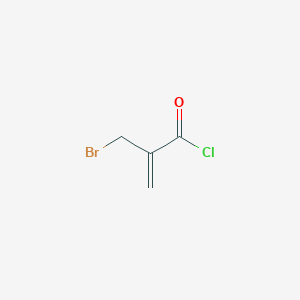
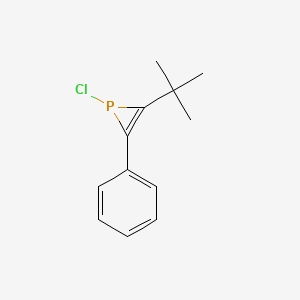
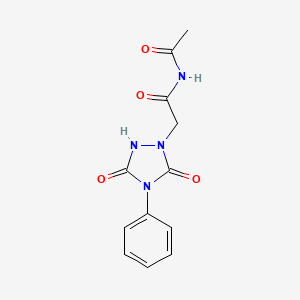
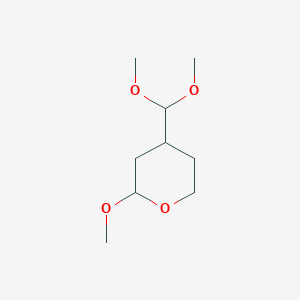
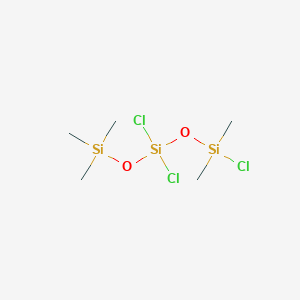
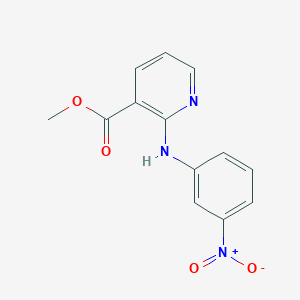
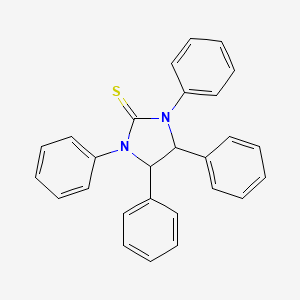
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
